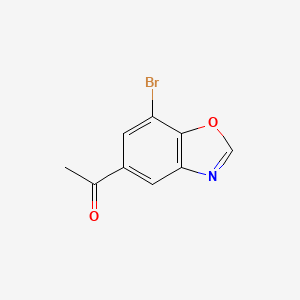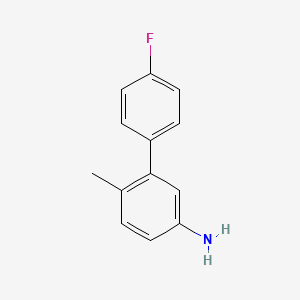
4-(3,5-dimethyl-1H-pyrazol-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethyl-1H-pyrazol-4-yl)phenol is a chemical compound characterized by a phenol group attached to a pyrazole ring with two methyl groups at positions 3 and 5. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 3,5-dimethylpyrazole with phenol derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which allows for the formation of the desired product under mild conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenols or pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(3,5-dimethyl-1H-pyrazol-4-yl)phenol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: In the medical field, this compound is explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-(3,5-dimethyl-1H-pyrazol-4-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
3,5-Dimethylpyrazole
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol
Uniqueness: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)phenol stands out due to its phenol group, which imparts unique chemical properties compared to its analogs
Propiedades
IUPAC Name |
4-(3,5-dimethyl-1H-pyrazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(8(2)13-12-7)9-3-5-10(14)6-4-9/h3-6,14H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGUKJRUXHGERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Cyclopropyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7845812.png)

![2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7845820.png)



![2-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7845854.png)




![4'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7845901.png)
![4'-Chloro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7845904.png)
![3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7845907.png)
